molecular formula C19H16FNO3 B1387182 Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate CAS No. 1172826-00-4

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate

Cat. No. B1387182
M. Wt: 325.3 g/mol
InChI Key: QVSKKBDAMMRALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate (EFC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring indole alkaloid, indole-2-carboxylic acid, and has a wide range of biological activities. EFC has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used in a number of laboratory experiments to investigate its biochemical and physiological effects.

Scientific Research Applications

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been studied for its potential use as an anti-diabetic and anti-obesity agent. Moreover, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been investigated for its potential role in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Mechanism Of Action

The exact mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate may interact with various cellular targets, including G-protein coupled receptors, tyrosine kinase receptors, and cyclooxygenase enzymes. In addition, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, phospholipase A2, and lipoxygenase.

Biochemical And Physiological Effects

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. In addition, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors. Furthermore, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been shown to possess anti-microbial activity against a variety of bacteria, including Escherichia coli and Staphylococcus aureus.

Advantages And Limitations For Lab Experiments

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is its high solubility, which allows for its easy incorporation into a variety of experimental systems. In addition, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate has been shown to be relatively stable under a variety of conditions, making it an ideal compound for long-term experiments. However, Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

Given the wide range of potential therapeutic applications of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate, there are many potential future directions for research. One area of research could focus on further elucidating the mechanism of action of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate. Additionally, further research could be conducted to explore the potential of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate as a therapeutic agent for various diseases, such as cancer and neurological disorders. Furthermore, further studies could be conducted to investigate the potential of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate as an anti-diabetic and anti-obesity agent. Finally, further research could be conducted to explore the potential of Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate as a novel drug delivery system.

properties

IUPAC Name

ethyl 1-[(4-fluorophenyl)methyl]-3-formylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-2-24-19(23)18-16(12-22)15-5-3-4-6-17(15)21(18)11-13-7-9-14(20)10-8-13/h3-10,12H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSKKBDAMMRALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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